7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
The synthesis of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 4-hydroxybenzo[d]thiazol-2(3H)-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to communicate and coordinate their behavior.
Medicine: Benzothiazole derivatives, including 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one, have been investigated for their anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to cell death .
Vergleich Mit ähnlichen Verbindungen
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its anticancer properties and ability to inhibit the growth of various cancer cell lines.
2-Amino-5-fluorobenzothiazole: Studied for its potential as an anti-inflammatory agent and its ability to inhibit the production of inflammatory cytokines.
The uniqueness of this compound lies in its bromoacetyl and hydroxyl functional groups, which provide additional sites for chemical modification and enhance its biological activity.
Eigenschaften
CAS-Nummer |
858635-83-3 |
---|---|
Molekularformel |
C9H6BrNO3S |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14) |
InChI-Schlüssel |
DNNMJIACKGNLQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.